molecular formula C5H11ClF3NO B6309964 1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, 97% CAS No. 1858241-59-4

1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, 97%

Cat. No. B6309964
CAS RN: 1858241-59-4
M. Wt: 193.59 g/mol
InChI Key: VTCPYNIWVGYPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, or 1-Methyl-3-TFMP-HCl, is an organic compound used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble solid with a molecular weight of 197.67 g/mol. This compound is often used in biochemical and physiological experiments due to its unique properties.

Scientific Research Applications

1-Methyl-3-TFMP-HCl has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including small-molecule inhibitors, anti-cancer drugs, and other therapeutic agents. It has also been used in the synthesis of peptides and proteins, as well as for the production of fluorescent dyes and other materials. Additionally, 1-Methyl-3-TFMP-HCl has been used in studies of enzyme kinetics, protein-protein interactions, and other biochemical processes.

Mechanism of Action

1-Methyl-3-TFMP-HCl acts as a proton acceptor, which allows it to interact with a variety of molecules. When 1-Methyl-3-TFMP-HCl binds to a molecule, it alters the molecule’s conformation and charge distribution, which can affect its interactions with other molecules. This mechanism of action is used in a variety of scientific research applications, including the synthesis of small-molecule inhibitors, peptides and proteins, and fluorescent dyes.
Biochemical and Physiological Effects
1-Methyl-3-TFMP-HCl has been shown to have a variety of biochemical and physiological effects. In studies of enzyme kinetics, it has been shown to increase the rate of reaction. In studies of protein-protein interactions, it has been shown to alter the affinity of the proteins for each other. Additionally, 1-Methyl-3-TFMP-HCl has been shown to have a variety of effects on cell membranes, including changes in permeability and membrane potential.

Advantages and Limitations for Lab Experiments

1-Methyl-3-TFMP-HCl has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and the two-step synthesis process is simple and cost-effective. Additionally, 1-Methyl-3-TFMP-HCl is water-soluble and odorless, which makes it easy to handle and store. However, there are some limitations to using 1-Methyl-3-TFMP-HCl in lab experiments. It is a relatively unstable compound, and can easily degrade in the presence of light or oxygen. Additionally, it is a highly reactive compound, and can interact with other molecules in unexpected ways.

Future Directions

1-Methyl-3-TFMP-HCl has a wide range of potential future applications. It could be used to develop new small-molecule inhibitors, anti-cancer drugs, and other therapeutic agents. It could also be used in the synthesis of peptides and proteins, as well as for the production of fluorescent dyes and other materials. Additionally, 1-Methyl-3-TFMP-HCl could be used in studies of enzyme kinetics, protein-protein interactions, and other biochemical processes. Finally, it could be used to develop new methods for studying cell membranes and their effects on cell physiology.

Synthesis Methods

1-Methyl-3-TFMP-HCl is typically synthesized in a two-step process. The first step involves reacting 3-bromo-1-methyl-1-propylamine with trifluoromethanesulfonic acid in aqueous acetonitrile to produce 1-methyl-3-(trifluoromethoxy)-propylamine. The second step involves reacting the product of the first step with hydrochloric acid to produce 1-methyl-3-(trifluoromethoxy)-propylamine hydrochloride. This two-step process is a simple, cost-effective method for producing 1-methyl-3-TFMP-HCl.

properties

IUPAC Name

4-(trifluoromethoxy)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-4(9)2-3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCPYNIWVGYPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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